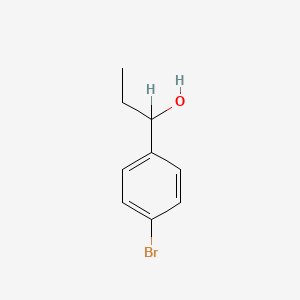

1-(4-Bromophenyl)propan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMFTKHAIDWIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963293 | |

| Record name | 1-(4-Bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4489-22-9 | |

| Record name | 4-Bromo-α-ethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4489-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-alpha-ethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004489229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-α-ethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(4-Bromophenyl)propan-1-ol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, the ability to unequivocally determine the structure of a synthesized compound is paramount. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 1-(4-Bromophenyl)propan-1-ol, a substituted aromatic alcohol. By dissecting the chemical shifts, coupling constants, and peak multiplicities, we will illustrate how to derive the precise arrangement of protons within this molecule. This document serves as a practical reference, blending theoretical principles with actionable experimental protocols.

Molecular Structure and Proton Environments

The foundational step in interpreting any NMR spectrum is to understand the molecule's structure and identify the non-equivalent proton environments.[1] In this compound, there are five distinct sets of protons, as labeled in the structure below.

Caption: Structure of this compound with proton labels.

-

Aromatic Protons (HAr): The benzene ring has two sets of chemically non-equivalent protons due to the para-substitution. The protons ortho to the hydroxyl-bearing carbon (HAr1) and the protons ortho to the bromine atom (HAr2) will have distinct chemical shifts.

-

Benzylic Proton (Ha): This proton is attached to the carbon bearing the hydroxyl group and the aromatic ring. Its chemical environment is significantly influenced by both these groups.

-

Methylene Protons (Hb): These two protons are adjacent to the chiral center (the benzylic carbon) and are therefore diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and will couple with each other.

-

Methyl Protons (Hc): The three protons of the terminal methyl group are chemically equivalent.

-

Hydroxyl Proton (HOH): The chemical shift of this proton is highly variable and depends on factors like solvent, concentration, and temperature.[2][3][4]

¹H NMR Spectral Data Analysis

The following table summarizes the expected ¹H NMR data for this compound. The predicted chemical shifts are based on established empirical data for similar structural motifs.[5][6][7]

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| HAr1 | ~7.26 | Doublet | ~8.0 | 2H |

| HAr2 | ~7.49 | Doublet | ~8.0 | 2H |

| Ha | ~4.88 | Triplet | ~6.4 | 1H |

| Hb | ~1.73-1.88 | Multiplet | - | 2H |

| Hc | ~0.94 | Triplet | ~7.2 | 3H |

| HOH | Variable | Singlet (broad) | - | 1H |

Detailed Interpretation

-

Aromatic Region (δ 7.0-7.5 ppm): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often simplifies to two doublets. The protons closer to the electron-withdrawing bromine atom (HAr2) are expected to be deshielded and appear further downfield compared to the protons closer to the carbon-bearing substituent (HAr1).[8] The ortho coupling between these adjacent aromatic protons typically results in a coupling constant of around 8.0 Hz.[9]

-

Benzylic Proton (Ha, δ ~4.88 ppm): This proton is deshielded due to its proximity to both the aromatic ring and the electronegative oxygen atom.[5][10] It will be split into a triplet by the two adjacent methylene protons (Hb), with a typical vicinal coupling constant of about 6-7 Hz.[9][11][12]

-

Methylene Protons (Hb, δ ~1.73-1.88 ppm): These protons are adjacent to the benzylic proton and the terminal methyl group. They will be split by both, resulting in a complex multiplet. Specifically, they will be split into a quartet by the methyl protons and a doublet by the benzylic proton, leading to a doublet of quartets or a more complex multiplet if the coupling constants are similar.

-

Methyl Protons (Hc, δ ~0.94 ppm): These protons are in a typical aliphatic environment and will appear in the upfield region of the spectrum.[7] They are split into a triplet by the two adjacent methylene protons (Hb) with a characteristic coupling constant of approximately 7.2 Hz.[11]

-

Hydroxyl Proton (HOH, variable): The chemical shift of the hydroxyl proton is highly dependent on the experimental conditions.[2][3][4][13] In many cases, it appears as a broad singlet due to rapid chemical exchange with other protic species (like trace water) in the solvent. This exchange often decouples it from adjacent protons, hence the lack of splitting. Shaking the sample with a drop of D₂O will cause the hydroxyl proton to be replaced by deuterium, leading to the disappearance of this signal, which is a definitive test for an -OH or -NH proton.

Experimental Protocol

Sample Preparation

Achieving a high-quality NMR spectrum is critically dependent on proper sample preparation.[14][15][16][17]

-

Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound.[16][17]

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample.[14] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any solid particles.[16]

-

Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[17]

-

Transfer to NMR Tube: Carefully transfer the solution into a standard 5 mm NMR tube to a height of about 4-5 cm.[16][17]

-

Capping and Labeling: Cap the NMR tube and label it clearly.

Caption: Workflow for preparing an NMR sample.

Data Acquisition and Processing

The following is a general procedure for acquiring and processing a ¹H NMR spectrum. Specific parameters may vary depending on the spectrometer used.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

-

Acquisition: A standard ¹H NMR experiment is run. This involves applying a series of radiofrequency pulses and recording the resulting free induction decay (FID).[18]

-

Data Processing: The raw FID data is converted into a frequency-domain spectrum through a mathematical process called a Fourier transform.[18][19][20]

-

Phasing: The spectrum is phased to ensure all peaks are in the positive absorptive mode.[19][21]

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.[19][21]

-

Referencing: The chemical shift axis is referenced, typically to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[19]

-

Integration: The area under each peak is integrated to determine the relative number of protons.[22]

-

Caption: General workflow for NMR data acquisition and processing.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that allows for its unambiguous structural elucidation. By carefully analyzing the chemical shifts, coupling patterns, and integration values, each proton environment within the molecule can be assigned. This guide has provided a detailed breakdown of the expected spectrum, along with the underlying principles and practical experimental considerations. For researchers in drug discovery and development, a thorough understanding of NMR spectroscopy is a critical skill for verifying molecular structures and ensuring the integrity of their scientific findings.

References

-

California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]

-

University of Alberta. NMR Sample Preparation. Retrieved from [Link]

-

Morris, G. A. (2007). NMR Data Processing. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd. Retrieved from [Link]

-

The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

University of Colorado Boulder. NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Riverside. NMR Sample Preparation. Retrieved from [Link]

-

University of Ottawa. Sample preparation. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

UCLA. NMR Chart. Retrieved from [Link]

-

University College London. Chemical shifts. Retrieved from [Link]

-

ResearchGate. NMR Data Processing. Retrieved from [Link]

-

Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]

-

Fraser, R. R., & Boussard, G. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 47(15), 2767-2774. Retrieved from [Link]

-

JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

-

TMP Chem. (2021, February 4). NMR 14 - J values (coupling constants) [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting information for. Retrieved from [Link]

-

Iowa State University. Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

Jasperse, C. P. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

OpenOChem Learn. Interpreting. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. Retrieved from [Link]

-

The Royal Society of Chemistry. 1H NMR. Retrieved from [Link]

-

Iowa State University. NMR Coupling Constants. Retrieved from [Link]

-

PubChem. 4-Bromo-alpha-ethylbenzenemethanol. Retrieved from [Link]

-

TMP Chem. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

University of Wisconsin-Madison. 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]

-

De Gruyter. Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one. Retrieved from [Link]

-

Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Widener University. Structure Identification By 1h NMR. Retrieved from [Link]

-

PubChem. 3-(4-Bromophenyl)propan-1-ol. Retrieved from [Link]

Sources

- 1. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 6. web.pdx.edu [web.pdx.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. youtube.com [youtube.com]

- 12. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 17. mun.ca [mun.ca]

- 18. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 19. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 20. youtube.com [youtube.com]

- 21. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 22. Interpreting | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(4-Bromophenyl)propan-1-ol

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(4-bromophenyl)propan-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this molecule, offers a detailed experimental protocol for data acquisition, and provides insights into the interpretation of the resulting spectrum.

Introduction: The Power of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon framework of a molecule. Unlike ¹H NMR, which focuses on the protons, ¹³C NMR allows for the direct observation of the carbon skeleton, revealing the number of distinct carbon environments and offering clues about their electronic surroundings. The chemical shift of a ¹³C nucleus is highly sensitive to its local chemical environment, including hybridization, substituent effects, and steric interactions. This sensitivity makes ¹³C NMR an indispensable tool for the structural elucidation and verification of organic compounds.[1]

Theoretical Analysis of ¹³C NMR Chemical Shifts for this compound

The structure of this compound presents a fascinating case for ¹³C NMR analysis, with a substituted aromatic ring and a chiral aliphatic side chain. The predicted chemical shifts for each carbon atom are influenced by a combination of inductive effects, resonance effects, and the "heavy atom effect" of bromine.

Figure 1. Molecular structure of this compound with carbon numbering.

Expected Chemical Shift Ranges and Assignments:

Based on established principles of ¹³C NMR spectroscopy and data from analogous compounds, the following is a detailed analysis of the expected chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale and Influencing Factors |

| C9 (CH₃) | ~10 | This terminal methyl group is in a typical aliphatic environment, expected to be the most upfield signal. |

| C8 (CH₂) | ~32 | This methylene carbon is adjacent to the chiral center (C7) and will be shifted slightly downfield compared to a simple alkane. |

| C7 (CH-OH) | ~75 | The direct attachment to the electronegative oxygen atom of the hydroxyl group causes a significant downfield shift, placing this benzylic alcohol carbon in the 60-80 ppm range.[2] |

| C4 (C-Br) | ~121 | The carbon directly bonded to bromine (ipso-carbon) experiences the "heavy atom effect," which, contrary to simple electronegativity arguments, causes shielding and an upfield shift compared to what would be expected for a less polarizable halogen.[3] This effect is due to the large electron cloud of bromine influencing the diamagnetic shielding of the carbon nucleus.[3] |

| C2 & C6 | ~128 | These aromatic carbons are ortho to the propan-1-ol substituent and meta to the bromine. Their chemical shift will be influenced by both groups, resulting in a signal in the typical aromatic region. |

| C3 & C5 | ~131 | These carbons are meta to the propan-1-ol group and ortho to the bromine. The electron-withdrawing inductive effect of the bromine will cause a downfield shift. |

| C1 | ~143 | This quaternary aromatic carbon is ipso to the propan-1-ol substituent. The substitution by an alkyl group generally causes a downfield shift in the aromatic region. |

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol outlines a standardized procedure for obtaining a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Analyte Purity: Ensure the sample of this compound is of high purity to avoid spectral interference from impurities.

-

Sample Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent is recommended.[4] For more sensitive modern spectrometers, 10-50 mg may be sufficient.[5]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. The residual solvent peak of CDCl₃ (a triplet at approximately 77 ppm) can be used as a secondary chemical shift reference.[2]

-

Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent in a clean, dry vial. To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference compound for ¹³C NMR, with its signal defined as 0.0 ppm.[2] A small amount can be added to the sample, although referencing to the solvent peak is also common practice.

Figure 2. Experimental workflow for ¹³C NMR spectroscopy.

2. Data Acquisition:

The following are typical acquisition parameters for a standard proton-decoupled ¹³C NMR spectrum on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[5]

-

Pulse Angle: A 30-45 degree pulse angle is a good compromise between signal intensity and relaxation time.[5]

-

Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range for most organic molecules.[5]

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds.[5]

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial to allow for the full relaxation of carbon nuclei, especially quaternary carbons which have longer relaxation times.[5]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is typically required to achieve an adequate signal-to-noise ratio.[5]

-

Temperature: The experiment is usually conducted at a standard temperature of 25 °C (298 K).[5]

3. Data Processing:

-

Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.[5]

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorption mode and apply a baseline correction to obtain a flat baseline.[5]

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

Data Interpretation and Advanced Techniques

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct singlets, corresponding to the eight unique carbon environments. The assignments can be confirmed using advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT). DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can differentiate between CH, CH₂, and CH₃ groups, and identify quaternary carbons (which are absent in DEPT spectra).[7] For instance, a DEPT-90 spectrum would only show the signals for the CH carbons (C7, C2, C3, C5, C6), while a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

Conclusion

This technical guide provides a thorough framework for understanding, acquiring, and interpreting the ¹³C NMR spectrum of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can confidently utilize ¹³C NMR spectroscopy for the structural characterization and purity assessment of this and related compounds. The principles and techniques outlined herein are broadly applicable to the study of small organic molecules in academic and industrial research settings.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0062397). Retrieved from [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-alpha-ethylbenzenemethanol. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Bromophenyl)propan-1-ol. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one. Retrieved from [Link]

-

Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Bromophenyl)propan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-Bromophenyl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the primary fragmentation pathways, including alpha-cleavage, dehydration, and rearrangements characteristic of benzylic alcohols and halogenated aromatic compounds. By integrating established mechanistic principles with practical interpretation, this guide serves as an authoritative reference for the structural elucidation of this and structurally related molecules. We will explore the diagnostic isotopic signature of bromine, identify key fragment ions, and present a generalized protocol for data acquisition.

Introduction: The Molecule and the Method

This compound is a secondary benzylic alcohol. Its structure combines a hydroxyl-bearing aliphatic side chain with a halogenated aromatic ring, presenting several potential sites for fragmentation under electron ionization (EI) conditions. Mass spectrometry is an indispensable analytical technique that provides critical information about a molecule's structure by measuring its mass-to-charge ratio (m/z) and that of its fragments.

Understanding the fragmentation pattern is akin to assembling a puzzle; the fragments represent the pieces that, when correctly interpreted, reveal the structure of the parent molecule. For this compound, the analysis is particularly insightful due to the interplay between the alcohol functional group and the bromine substituent, each of which directs fragmentation in predictable yet distinct ways.

The Molecular Ion: A Diagnostic Isotopic Signature

The first piece of information in any mass spectrum is the molecular ion (M⁺•), which represents the intact molecule with one electron removed. For this compound (C₉H₁₁BrO), the molecular weight is approximately 214 g/mol when considering the ⁷⁹Br isotope and 216 g/mol with the ⁸¹Br isotope.

A key diagnostic feature for any bromine-containing compound is the presence of a pair of peaks for the molecular ion, separated by 2 m/z units, with nearly equal relative intensity (approximately 1:1 ratio).[1] This is due to the natural abundance of the two stable isotopes of bromine: ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%). This characteristic "M/M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule and its fragments.

Caption: The characteristic M/M+2 isotope pattern for a compound with one bromine atom.

Primary Fragmentation Pathways

Upon ionization, the molecular ion of this compound is imparted with excess energy, leading to bond cleavages that generate a series of fragment ions. The most probable fragmentation pathways are those that result in the formation of stable cations or neutral species.[2]

Alpha (α)-Cleavage: The Signature of an Alcohol

For alcohols, the most dominant fragmentation pathway is typically alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon.[2][3][4] This process is favorable because it leads to the formation of a resonance-stabilized oxonium ion. In this compound, this involves the loss of an ethyl radical (•C₂H₅, mass 29).

-

Pathway: [C₉H₁₁BrO]⁺• → [C₇H₇BrO]⁺ + •C₂H₅

-

Resulting Ion (m/z 185/187): The base peak or one of the most abundant peaks in the spectrum is expected at m/z 185 and 187. This ion, the 4-bromobenzaldehyde oxonium ion, is stabilized by resonance.

Dehydration: Loss of Water

Benzylic alcohols readily undergo the elimination of a water molecule (H₂O, mass 18) upon electron ionization.[4][5] This rearrangement is driven by the formation of a stable product.

-

Pathway: [C₉H₁₁BrO]⁺• → [C₉H₉Br]⁺• + H₂O

-

Resulting Ion (m/z 196/198): A significant peak pair at m/z 196 and 198, corresponding to the 1-(4-bromophenyl)propene radical cation, is anticipated.

Benzylic Cleavage and Rearrangements

The bond between the aromatic ring and the side chain is a benzylic position, making it susceptible to cleavage. This can lead to several important fragment ions.

-

Formation of the Bromophenyl Cation (m/z 155/157): Cleavage of the C-C bond between the ring and the carbinol carbon results in the loss of a C₃H₇O• radical. The resulting bromophenyl cation is a common fragment for brominated aromatic compounds.[6]

-

Pathway: [C₉H₁₁BrO]⁺• → [C₆H₄Br]⁺ + •C₃H₇O

-

-

Formation of the Bromobenzoyl Cation (m/z 183/185): While more characteristic of ketones, rearrangement followed by cleavage can produce the highly stable bromobenzoyl cation. This fragment is often observed in the mass spectra of related compounds like 4'-bromoacetophenone and 4'-bromopropiophenone.[6][7][8]

-

Pathway: [C₉H₁₁BrO]⁺• → (Rearrangement) → [C₇H₄BrO]⁺ + •C₂H₅ (Note: This ion has the same mass as the alpha-cleavage product but a different structure, C₇H₄BrO⁺ vs C₇H₇BrO⁺. High-resolution MS could distinguish them).

-

-

Loss of Bromine Radical (m/z 135): The C-Br bond can also cleave, leading to the loss of a bromine radical (•Br).

-

Pathway: [C₉H₁₁BrO]⁺• → [C₉H₁₁O]⁺ + •Br

-

The overall fragmentation cascade is visualized below.

Caption: Primary fragmentation pathways of this compound upon EI.

Summary of Key Fragment Ions

The expected prominent ions in the EI mass spectrum of this compound are summarized in the table below. The m/z values account for the two bromine isotopes.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Formula | Identity of Lost Neutral | Fragmentation Pathway | Predicted Abundance |

| 214 / 216 | [C₉H₁₁BrO]⁺• | - | Molecular Ion (M⁺•) | Moderate to Low |

| 196 / 198 | [C₉H₉Br]⁺• | H₂O | Dehydration | Moderate |

| 185 / 187 | [C₇H₇BrO]⁺ | •C₂H₅ | Alpha-Cleavage | High (often Base Peak) |

| 183 / 185 | [C₇H₄BrO]⁺ | •C₂H₅ + H₂ | Rearrangement & Cleavage | Moderate to High |

| 155 / 157 | [C₆H₄Br]⁺ | •C₃H₇O | Benzylic Cleavage | High |

| 135 | [C₉H₁₁O]⁺ | •Br | C-Br Bond Cleavage | Low |

| 77 | [C₆H₅]⁺ | Br, C₃H₆O | Loss of Br from [M-Br]⁺• | Moderate |

Experimental Protocol: Acquiring an EI Mass Spectrum

This section outlines a self-validating, generalized protocol for analyzing a compound like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Sample Preparation

-

Solvent Selection: Choose a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate) in which the analyte is soluble.

-

Concentration: Prepare a dilute solution of the analyte, typically around 100 µg/mL. High concentrations can lead to detector saturation and source contamination.

-

Verification: Ensure the solvent blank is clean by injecting it prior to the sample.

GC-MS Instrumentation and Parameters

-

Injection: Inject 1 µL of the sample solution into the GC inlet using a split injection mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Causality: A split injection ensures a sharp chromatographic peak and prevents excess sample from reaching the MS source.

-

-

GC Separation:

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

-

Oven Program: Start at a low temperature (e.g., 70°C) and ramp at 10-20°C/min to a final temperature of ~280°C.

-

Causality: The temperature ramp separates the analyte from any solvent impurities and ensures it elutes as a symmetrical peak.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is a standardized energy that ensures reproducible fragmentation patterns and allows for library matching.

-

Source Temperature: ~230°C.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant low-mass fragments and the molecular ion.

-

Acquisition Mode: Full Scan.

-

Data Analysis Workflow

-

Peak Identification: Identify the chromatographic peak corresponding to the analyte.

-

Background Subtraction: Obtain the mass spectrum from the apex of the peak and perform background subtraction using spectra from the baseline just before or after the peak.

-

Trustworthiness: This step is critical to remove column bleed or co-eluting impurity signals, ensuring the final spectrum is representative of only the target compound.

-

-

Interpretation: Analyze the spectrum for the key features described in this guide: the M/M+2 molecular ion pair and the diagnostic fragment ions (m/z 185/187, 155/157, etc.).

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Propanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 8. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

An In-Depth Technical Guide to the FTIR Analysis of the Hydroxyl Stretch in 1-(4-Bromophenyl)propan-1-ol

This guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 1-(4-Bromophenyl)propan-1-ol, with a specific focus on the hydroxyl (-OH) functional group. Designed for researchers, chemists, and professionals in drug development, this document moves beyond procedural outlines to explore the physicochemical principles that govern the spectral behavior of the hydroxyl stretch, ensuring a robust understanding of data acquisition and interpretation.

Foundational Principles: The Hydroxyl Group in Infrared Spectroscopy

The hydroxyl group is one of the most readily identifiable functional groups in infrared spectroscopy. Its stretching vibration is highly sensitive to its local molecular environment, particularly to hydrogen bonding. This sensitivity is not a complication but rather a powerful diagnostic tool.

The vibrational frequency of a chemical bond is primarily dependent on the bond strength and the masses of the connected atoms.[1] For the O-H bond, its inherent strength and the low mass of hydrogen place its fundamental stretching vibration in a relatively uncongested region of the mid-infrared spectrum. However, the true diagnostic power of this band comes from its response to intermolecular interactions.

-

Free (Non-Hydrogen-Bonded) Hydroxyl Stretch: In the absence of hydrogen bonding, such as in the gaseous phase or in a very dilute solution with a non-polar solvent, the O-H bond vibrates without intermolecular hindrance. This results in a sharp, well-defined absorption band typically found in the 3600-3650 cm⁻¹ region.[2]

-

Associated (Hydrogen-Bonded) Hydroxyl Stretch: In condensed phases (neat liquids, solids) or concentrated solutions, alcohol molecules associate via intermolecular hydrogen bonds (R-O-H···:O(R)-H). This interaction polarizes and weakens the covalent O-H bond.[1][2] A weaker bond requires less energy to vibrate, causing a significant shift of the absorption band to a lower frequency (a red-shift).[3][4] Furthermore, since the sample contains a dynamic population of molecules with varying hydrogen bond strengths and geometries (dimers, trimers, polymers), the result is a superposition of many slightly different absorption frequencies, which manifests as a characteristically broad and intense band between 3200 and 3500 cm⁻¹.[5][6][7]

Structural Considerations for this compound

To accurately interpret the FTIR spectrum, we must consider the structure of this compound:

-

Secondary Alcohol: The hydroxyl group is attached to a secondary carbon. This classification is important as it influences the position of the C-O stretching vibration, which for secondary alcohols typically appears around 1100 cm⁻¹.[8]

-

Aromatic System: The presence of the 4-bromophenyl ring will introduce several characteristic absorptions, including aromatic C-H stretches just above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1450 to 1600 cm⁻¹ region.[7][9][10]

-

Steric and Electronic Effects: The bulky bromophenyl group may introduce some steric hindrance around the hydroxyl group, potentially influencing the extent and geometry of hydrogen bonding compared to a simple aliphatic alcohol. However, the dominant spectral feature in a condensed phase will still be the broad, hydrogen-bonded -OH absorption.

The diagram below illustrates the intermolecular hydrogen bonding that dictates the primary characteristics of the hydroxyl stretch in a condensed phase sample of this compound.

Caption: Intermolecular hydrogen bonding between alcohol molecules.

Experimental Design: A Self-Validating Protocol

A robust analysis of the hydroxyl stretch involves a two-part experimental approach that serves to validate the interpretation. We will analyze the compound both in its neat form (as a pure liquid) and as a dilute solution in a non-polar solvent. This dual analysis provides an unambiguous distinction between hydrogen-bonded and free hydroxyl groups.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality, interpretable spectra.[11]

Method A: Neat Liquid Analysis using Attenuated Total Reflectance (ATR) This is the most direct method for analyzing a liquid sample. ATR is preferred for its speed and lack of sample preparation.[12][13]

-

Rationale: This method analyzes the bulk, condensed-phase sample where intermolecular hydrogen bonding is maximized. It is expected to yield a classic broad -OH absorption.

-

Protocol:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is impeccably clean. Record a background spectrum of the clean, empty crystal.[12]

-

Place a single drop of this compound onto the crystal surface, ensuring it completely covers the sampling area.

-

Lower the press arm to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

-

Method B: Dilute Solution Analysis using a Transmission Cell This method is designed to minimize intermolecular interactions and isolate the free hydroxyl stretch.

-

Rationale: By dissolving the alcohol in a large excess of a non-polar, aprotic solvent (e.g., carbon tetrachloride or hexane), we physically separate the alcohol molecules, preventing them from forming hydrogen bonds. This allows the "free" O-H stretch to be observed.

-

Protocol:

-

Prepare a very dilute (~0.05% w/v) solution of this compound in a dry, non-polar solvent like carbon tetrachloride (CCl₄) or hexane. Safety Note: CCl₄ is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Assemble a liquid transmission cell with IR-transparent windows (e.g., NaCl or KBr).[14]

-

Fill the cell first with the pure solvent and acquire a background spectrum. This is crucial to subtract the solvent's own weak absorptions from the final sample spectrum.[14]

-

Carefully clean and dry the cell, then fill it with the prepared dilute solution.

-

Acquire the sample spectrum.

-

Instrument Parameters

-

Spectrometer: A standard benchtop FTIR spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ is sufficient for observing the broad features of the -OH stretch.

-

Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.[11]

The following diagram outlines the logical workflow for this dual-analysis approach.

Caption: Dual-analysis workflow for unambiguous -OH characterization.

Expected Spectral Data and Interpretation

The combination of the two analyses provides a comprehensive picture of the hydroxyl group's behavior. The table below summarizes the key absorption bands expected for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Appearance | Rationale & Notes |

| O-H Stretch (H-Bonded) | 3200 - 3500 | Very Broad, Strong | Observed in the neat liquid (ATR) spectrum. Broadness is due to a distribution of H-bond strengths.[5][6][9] |

| O-H Stretch (Free) | 3600 - 3650 | Sharp, Medium | Observed in the dilute CCl₄ solution spectrum. Absence of H-bonding leads to a sharp, higher-frequency peak.[2] |

| Aromatic C-H Stretch | 3010 - 3100 | Weak to Medium, Sharp | Characteristic of sp² C-H bonds on the phenyl ring.[7][10] |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong, Sharp | From the propyl chain of the molecule.[6] |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, Sharp (multiple bands) | Ring stretching vibrations of the bromophenyl group.[9][10] |

| C-O Stretch | ~1100 | Strong | Position is characteristic of a secondary alcohol.[8] |

Interpreting the Results:

-

Neat Spectrum (ATR): The dominant feature will be the intense, broad absorption centered around 3350 cm⁻¹. This confirms the presence of a hydroxyl group engaged in extensive intermolecular hydrogen bonding, as expected for a pure alcohol.[5][7]

-

Dilute Solution Spectrum: The broad band at ~3350 cm⁻¹ should be absent or significantly diminished. A new, sharp peak will appear around 3620 cm⁻¹.[2] The appearance of this peak, coupled with the disappearance of the broad band, is conclusive evidence of the O-H stretch and a classic demonstration of the effect of hydrogen bonding. In some cases, with moderately dilute solutions, both the broad and sharp peaks may be visible simultaneously.[2]

By performing this dual analysis, the protocol becomes self-validating. The spectral changes observed upon dilution directly support the assignment of the O-H stretching vibrations and provide a deeper understanding of the intermolecular forces at play.

References

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

ACS Omega. (n.d.). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

UQ eSpace. (2017, March 17). Effect of hydrogen bonding on the infrared absorption intensity of OH stretch vibrations. [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

National Institutes of Health (NIH). (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. [Link]

-

Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. [Link]

-

International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. [Link]

-

JoVE. (2024, December 5). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2021, March 5). 15.3: Spectroscopic Properties of Alcohols. [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. [Link]

-

Reddit. (2023, July 1). Missing O-H stretch in IR spectrum?. [Link]

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

-

ResearchGate. (n.d.). FTIR spectrum in the OH stretching region of 2-chlorobenzyl alcohol.... [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. [Link]

-

YouTube. (2025, October 2). FT IR and Calibration Curve to Calculate Alcohol Content (USF). [Link]

-

Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

-

University of Southern Mississippi. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. [Link]

-

YouTube. (2023, November 10). Factors affecting vibrational (IR) stretching frequency. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. allsubjectjournal.com [allsubjectjournal.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. eng.uc.edu [eng.uc.edu]

A Comprehensive Technical Guide to the Physical Properties of 1-(4-Bromophenyl)propan-1-ol

Executive Summary

This technical guide provides an in-depth analysis of the essential physical properties of 1-(4-Bromophenyl)propan-1-ol (CAS No: 4489-22-9), a key intermediate in various synthetic applications, including pharmaceutical development.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer field-proven insights into the causality behind experimental choices and the implications of each property for research and development. We present authoritative data, self-validating experimental protocols for their determination, and a discussion of their significance in ensuring the purity, safety, and efficacy of downstream applications. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's physicochemical characteristics.

Introduction: The Imperative of Physicochemical Characterization

This compound is a secondary alcohol characterized by a bromophenyl group attached to a propanol backbone. Its chemical structure, featuring both a polar hydroxyl group and a nonpolar brominated aromatic ring, imparts a unique set of physical properties that are critical to its handling, reactivity, and application. In drug development, for instance, properties like solubility and melting point directly influence formulation strategies, bioavailability, and stability. Therefore, the accurate and reproducible determination of these characteristics is not merely an academic exercise but a foundational requirement for successful research and manufacturing, governed by the principles of Good Laboratory Practice (GLP).[2][3] This guide provides the technical framework for achieving that standard.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized below. These values, derived from computational models and experimental data, serve as a critical baseline for laboratory work.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 4489-22-9 | [1] |

| Molecular Formula | C₉H₁₁BrO | [4][5] |

| Molecular Weight | 215.09 g/mol | [5] |

| Melting Point | ~54.02 °C | [6] |

| Boiling Point | ~255-273 °C | [6] |

| Density | ~1.38 g/cm³ | [6] |

| Water Solubility | ~1542-1554 mg/L | [6] |

Detailed Property Analysis & Experimental Determination

This section delves into the significance of each core physical property and provides validated, step-by-step protocols for their experimental determination.

3.1 Melting Point: A Criterion for Purity

3.1.1 Theoretical Significance The melting point is the temperature at which a substance transitions from a solid to a liquid state.[7] For a pure crystalline compound, this transition occurs over a very narrow range (typically 0.5-1.0°C).[8] The presence of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[8] Therefore, melting point determination is a fundamental and rapid method for assessing the purity of a solid sample like this compound.

3.1.2 Experimentally Determined Value The estimated melting point of this compound is approximately 54.02 °C .[6]

3.1.3 Self-Validating Protocol for Melting Point Determination (Capillary Method) This protocol is designed to yield a highly accurate melting point range, incorporating a preliminary rapid scan to establish an approximate value, followed by a slower, more precise measurement.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. An improperly dried sample can lead to inaccurate readings.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid to a height of 2-3 mm.[9] Insufficient packing can lead to shrinking and misinterpretation of the initial melting point.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Determination (First Pass): Heat the sample at a rapid rate (e.g., 10-15°C per minute) to quickly determine an approximate melting range. This saves time and establishes the parameters for the precise measurement.

-

Apparatus Cooling: Allow the apparatus to cool to at least 20°C below the approximate melting point observed. A new sample in a fresh capillary tube must be used for the second trial, as the crystal structure of a previously melted sample may have changed.[9]

-

Accurate Determination (Second Pass): Heat the new sample rapidly until the temperature is about 20°C below the approximate melting point.[9] Then, reduce the heating rate to a slow and steady 1-2°C per minute. This slow rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first droplet of liquid appears.[9]

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: Report the result as the melting point range (T₁ - T₂). For this compound, a sharp range (e.g., 53.5-54.5°C) would indicate high purity.

3.1.4 Visualization: Melting Point Determination Workflow

Caption: A generalized workflow for melting point determination.

3.2 Boiling Point: An Indicator of Volatility

3.2.1 Theoretical Significance The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, causing it to transition into a gaseous state.[10] It is a characteristic property that is highly sensitive to changes in atmospheric pressure and intermolecular forces.[11][12] For a substance like this compound, the relatively high molecular weight and the presence of hydrogen bonding (due to the hydroxyl group) suggest a high boiling point and low volatility.

3.2.2 Experimentally Determined Value The estimated boiling point of this compound is in the range of 255-273 °C at standard atmospheric pressure.[6]

3.2.3 Self-Validating Protocol for Micro-Boiling Point Determination This method is ideal for research settings where sample quantities may be limited.[11]

-

Apparatus Setup: Place approximately 0.5 mL of the liquid sample into a small test tube.

-

Capillary Inversion: Take a standard melting point capillary tube and seal one end. Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Heating: Attach the test tube to a thermometer and immerse the assembly in a heating bath (e.g., a Thiele tube or a metal heating block).[13] The top of the liquid in the test tube should be below the level of the heating medium to ensure uniform heating.

-

Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary will be expelled as a slow stream of bubbles.[13]

-

Reaching Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid's vapor pressure has exceeded the external pressure.[13][14]

-

Temperature Recording: Turn off the heat and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point.[13] At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.

-

Pressure Correction: Since boiling point is pressure-dependent, it is crucial to record the barometric pressure at the time of the experiment for the highest accuracy.[10]

3.3 Density: Mass-to-Volume Relationship

3.3.1 Theoretical Significance Density, the ratio of mass to volume, is an intrinsic physical property that is useful for substance identification and for calculations involving mass-to-volume conversions in experimental setups. F[15]or a solid, it reflects the efficiency of crystal packing.

3.3.2 Experimentally Determined Value The estimated density of this compound is approximately 1.38 g/cm³ .

[6]3.3.3 Self-Validating Protocol for Density Determination (Water Displacement) This protocol, based on Archimedes' principle, is a reliable method for determining the density of an irregular solid that is insoluble in water. G[16][17]iven the low water solubility of the title compound, this method is appropriate.

-

Mass Measurement: Weigh a sample of the solid using an analytical balance and record its mass (m).

-

Initial Volume: Add a known volume of water to a graduated cylinder, ensuring the solid can be fully submerged. Record this initial volume (V₁). 3[16]. Volume Displacement: Carefully place the weighed solid into the graduated cylinder, ensuring it is fully submerged and that no water splashes out. Gently tap the cylinder to dislodge any air bubbles adhering to the solid's surface.

-

Final Volume: Record the new water level as the final volume (V₂). 5[18]. Calculation:

-

The volume of the solid (V) is the difference between the final and initial volumes: V = V₂ - V₁. [18] * The density (ρ) is calculated by dividing the mass by the volume: ρ = m / V.

-

-

Validation: Repeat the measurement at least twice with different sample masses and water volumes to ensure reproducibility and report the average value.

[16]#### 3.4 Solubility: A Key Parameter for Bioavailability and Formulation

3.4.1 Theoretical Significance Solubility is the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature. I[19]n drug development, aqueous solubility is a critical determinant of a compound's absorption and bioavailability. The principle of "like dissolves like" is a useful guide; the hydroxyl group of this compound can engage in hydrogen bonding with polar solvents, while the large, nonpolar bromophenyl group favors dissolution in nonpolar organic solvents.

[20]3.4.2 Experimentally Determined Value The estimated water solubility of this compound is approximately 1542-1554 mg/L , indicating it is sparingly soluble in water.

[6]3.4.3 Self-Validating Protocol for Equilibrium Solubility Determination (Shake-Flask Method) This is the gold-standard method for determining equilibrium solubility.

[19]1. Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., purified water, ethanol, DMSO) in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved. 2. Equilibration: Agitate the vial at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. 3. Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., PTFE). T[20]his step is critical to prevent solid particles from inflating the measured concentration. 4. Quantification: Accurately determine the concentration of the solute in the clear filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A calibration curve generated from standards of known concentrations is required for accurate quantification. 5[20]. Reporting: Report the solubility in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

[20]### 4.0 Spectroscopic Characterization

While not a physical property in the classical sense, spectroscopic data is integral to confirming the chemical identity and structural integrity of a compound.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques used to elucidate the molecular structure of a compound. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a unique fingerprint of the molecule. For this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons, the carbinol proton (CH-OH), the methylene protons (CH₂), and the methyl protons (CH₃).

4.2 Protocol for Spectroscopic Analysis under Good Laboratory Practice (GLP) Adherence to GLP ensures the reliability and integrity of the generated data.

[2][21][22]1. Instrument Calibration: Before analysis, ensure the spectrometer is properly calibrated. This may involve running a standard sample to verify instrument performance. 2[2]. Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg for ¹H NMR) and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the compound without obscuring key signals. 3. Data Acquisition: Acquire the spectrum using standardized parameters. All experimental details, including the solvent, instrument frequency, and acquisition parameters, must be meticulously documented. 4. Data Processing and Archiving: Process the raw data (e.g., Fourier transform, phase correction, baseline correction). The raw data, processed data, and all associated metadata should be securely archived for traceability. 5[21]. Interpretation and Reporting: Analyze the spectrum to confirm that the observed signals are consistent with the known structure of this compound. The final report should include the fully annotated spectrum and a summary of the interpretation.

Conclusion

The physical properties of this compound—including its melting point, boiling point, density, and solubility—are defining characteristics that govern its application in scientific research and industrial development. This guide has provided not only the established values for these properties but also the robust, self-validating protocols necessary for their independent verification. By grounding experimental practice in a deep understanding of the theoretical significance of each property, researchers can ensure the generation of high-quality, reliable data, thereby upholding the principles of scientific integrity and accelerating the pace of innovation.

References

- Vertex AI Search Grounding API. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Chemchart. (n.d.). This compound (4489-22-9).

- University of Calgary. (n.d.). BOILING POINT DETERMINATION.

- Vijay Nazare. (n.d.). Determination of Boiling Point (B.P).

- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds.

- Unknown. (n.d.). # 5 Determination of Boiling Points.

- University of Calgary. (n.d.). Melting point determination.

- Westlab Canada. (2023). Measuring the Melting Point.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- JoVE. (2015). Video: Determining the Density of a Solid and Liquid.

- SSERC. (n.d.). Melting point determination.

- EAG Laboratories. (n.d.). Density Determination of Solids and Liquids.

- Unknown. (2021). Experimental No. (2) Boiling Point Boiling point Purpose of experimental.

- Unknown. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.

- Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids.

- Unknown. (2025). Explore Density of Solids: Practical Guide for Class 9 Physics.

- Wolthuis, E., et al. (n.d.). Determination of solubility: A laboratory experiment. Journal of Chemical Education.

- WJEC. (n.d.). Determination of the density of liquids and solids.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- PubChem. (n.d.). 4-Bromo-alpha-ethylbenzenemethanol.

- PubChem. (n.d.). This compound.

- MaterialsZone. (2025). 10 Examples of Good Laboratory Practice (GLP).

- RSC Education. (2008). Good lab practice.

- PubChem. (n.d.). (1S)-1-(4-bromophenyl)propan-1-ol.

- PubChem. (n.d.). 3-(4-Bromophenyl)propan-1-ol.

- Nanolab. (n.d.). Good Laboratory Practices (GLP) | Physical and Chemical Tests.

- Pharmaguideline. (2021). Good Laboratory Practices (GLP). YouTube.

- European Food Safety Authority. (n.d.). Good Laboratory Practice (GLP).

Sources

- 1. 4-Bromo-alpha-ethylbenzenemethanol | C9H11BrO | CID 107290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Good lab practice | Feature | RSC Education [edu.rsc.org]

- 3. Good Laboratory Practice (GLP) | EFSA [efsa.europa.eu]

- 4. (1S)-1-(4-bromophenyl)propan-1-ol | C9H11BrO | CID 6950739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(4-Bromophenyl)propan-1-ol | C9H11BrO | CID 10560614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (4489-22-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. westlab.com [westlab.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. phillysim.org [phillysim.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 16. Video: Determining the Density of a Solid and Liquid [jove.com]

- 17. wjec.co.uk [wjec.co.uk]

- 18. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 22. nano-lab.com.tr [nano-lab.com.tr]

solubility of 1-(4-Bromophenyl)propan-1-ol in organic solvents

An In-depth Technical Guide to the Solubility of 1-(4-Bromophenyl)propan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this guide offers a robust framework for understanding and predicting its solubility behavior. By delving into the molecular structure, intermolecular forces, and the principles of "like dissolves like," researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. Furthermore, this document outlines a detailed, field-proven experimental protocol for determining the solubility of this compound, empowering scientists to generate precise data tailored to their specific laboratory conditions.

Introduction: The Significance of Solubility in Drug Development

This compound is a versatile chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its utility in creating more complex molecules underscores the importance of understanding its fundamental physical properties, paramount among which is solubility. The solubility of an intermediate like this compound directly impacts several critical aspects of the drug development pipeline:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the ability of the reactants to dissolve in the chosen solvent, ensuring a homogeneous environment for molecular interactions.

-

Purification: Techniques such as crystallization and chromatography, which are essential for achieving the high purity standards required for APIs, are fundamentally reliant on differential solubility.

-

Formulation: The bioavailability of a final drug product can be influenced by the solubility of its precursors, impacting the choice of excipients and delivery systems.

This guide serves as a practical resource for chemists and pharmaceutical scientists, providing the theoretical foundation and experimental tools necessary to effectively manage the solubility of this compound.

Molecular Structure and Predicted Solubility Profile

The solubility of this compound is governed by its molecular structure, which features both polar and non-polar characteristics.

-

Polar Features: The hydroxyl (-OH) group is a significant contributor to the molecule's polarity. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents.[1]

-

Non-Polar Features: The bromophenyl ring and the propyl chain constitute the non-polar, hydrophobic portion of the molecule. The presence of the bromine atom on the phenyl ring further influences its electronic properties and potential for dipole-dipole interactions.

The general principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound.[1][2] This principle suggests that polar compounds will dissolve in polar solvents, and non-polar compounds will dissolve in non-polar solvents.[3]

Predicted Solubility:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol, due to the strong potential for hydrogen bonding with the hydroxyl group.[3][4] Also likely to be soluble in polar aprotic solvents like acetone, ethyl acetate, and dimethylformamide (DMF), which can act as hydrogen bond acceptors.

-

Moderate Solubility: Expected in solvents of intermediate polarity, such as dichloromethane (DCM) and diethyl ether.

-

Low Solubility: Expected in non-polar solvents like hexane, cyclohexane, and toluene, where the non-polar hydrocarbon portion of the solvent molecules cannot effectively solvate the polar hydroxyl group of the solute.[3]

It is important to note that as the carbon chain length of an alcohol increases, its water solubility tends to decrease due to the growing influence of the non-polar hydrocarbon tail.[4] While this compound has a relatively short propyl chain, the bulky and hydrophobic bromophenyl group will significantly reduce its solubility in water compared to smaller alcohols. Indeed, its estimated water solubility is low, in the range of 1542.1 - 1554.19 mg/L.[5]

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with temperature probe

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium. The system's stability can be confirmed by taking measurements at different time points until a constant concentration is observed.

-

-

Phase Separation:

-

Once equilibrium is reached, carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent, expressing the result in appropriate units (e.g., mg/mL, mol/L).

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound.[6][7] Understanding these can aid in troubleshooting and optimizing experimental conditions.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[7] This is because the dissolution process is often endothermic. Therefore, specifying the temperature at which solubility is determined is crucial.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively engage in hydrogen bonding and dipole-dipole interactions with the hydroxyl and bromophenyl groups of the solute will be a better solvent.

-

Purity of the Solute and Solvent: Impurities can affect the measured solubility. Using high-purity starting materials is essential for obtaining accurate data.

The interplay of these factors determines the overall solubility, as illustrated in the following diagram.

Caption: Key factors influencing the solubility of this compound.

Practical Implications for Researchers

A thorough understanding of the solubility of this compound has direct and practical implications in the laboratory:

-

Solvent Selection for Reactions: Choosing a solvent in which the starting materials are sufficiently soluble can lead to faster reaction times and higher yields.

-

Crystallization and Purification: The selection of an appropriate solvent system is critical for successful crystallization. A good solvent system will dissolve the compound at an elevated temperature but allow for the formation of pure crystals upon cooling.

-

Chromatographic Purification: The choice of the mobile phase in column chromatography is based on the differential solubility of the components of a mixture. Understanding the solubility of this compound can aid in developing effective purification methods.

Conclusion